N-[3-(morpholin-4-yl)propyl]-2-phenylacetamide is a complex organic compound with significant implications in medicinal chemistry. This compound features a morpholine ring, which is known for its versatile chemical properties, and a phenylacetamide moiety that contributes to its biological activity. The structure of N-[3-(morpholin-4-yl)propyl]-2-phenylacetamide allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.
This compound can be classified as an amide, specifically a substituted phenylacetamide. It is characterized by the presence of both a morpholine group and a phenyl group, which are integral to its potential biological activity. The synthesis and study of this compound are often reported in chemical literature and databases, indicating its relevance in ongoing research.
The synthesis of N-[3-(morpholin-4-yl)propyl]-2-phenylacetamide typically involves several key steps:
These methods highlight the importance of careful control over reaction conditions to ensure successful synthesis and yield.
The molecular formula for N-[3-(morpholin-4-yl)propyl]-2-phenylacetamide is , with a molecular weight of approximately 250.35 g/mol. The structure can be described as follows:
Property | Value |
---|---|
Molecular Formula | C15H22N2O |
Molecular Weight | 250.35 g/mol |
IUPAC Name | N-[3-(morpholin-4-yl)propyl]-2-phenylacetamide |
InChI Key | KIJCCFNUAQBXAP-UHFFFAOYSA-N |
Canonical SMILES | C1COCCN1CCCNC(=O)CC2=CC=CC=C2 |
N-[3-(morpholin-4-yl)propyl]-2-phenylacetamide can participate in various chemical reactions, including:
These reactions illustrate the compound's versatility in synthetic organic chemistry.
The mechanism of action for N-[3-(morpholin-4-yl)propyl]-2-phenylacetamide primarily involves its interaction with specific biological targets such as receptors or enzymes. The morpholine ring enhances solubility and bioavailability, while the phenylacetamide moiety facilitates binding to active sites on proteins. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.
N-[3-(morpholin-4-yl)propyl]-2-phenylacetamide is typically a white crystalline solid at room temperature, with good solubility in polar solvents like water and ethanol.
This compound exhibits stability under normal conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile includes potential interactions typical of amides, including hydrolysis and substitution reactions.
N-[3-(morpholin-4-yl)propyl]-2-phenylacetamide has several scientific applications:
The morpholine ring is typically introduced via nucleophilic substitution reactions, where the secondary amine of morpholine acts as a nucleophile. A redox-neutral protocol using ethylene sulfate and tert-butoxide base (tBuOK) enables efficient conversion of 1,2-amino alcohols to morpholines under mild conditions. This method achieves clean N-monoalkylation through an SN2 reaction, with yields exceeding 85% in a one-pot procedure [2] [10]. Alternative approaches include photocatalytic coupling under continuous flow conditions using silicon amine protocol (SLAP) reagents and aldehydes catalyzed by tetraphenylporphyrin (TPP), which affords substituted morpholines in high regioselectivity (>90%) within reduced reaction times (2–4 hours) [2] [10].
Key Optimization Parameters:
Table 1: Nucleophilic Substitution Conditions for Morpholine Installation
Morpholine Precursor | Alkylating Agent | Catalyst/Additive | Yield (%) | Reference |
---|---|---|---|---|
1,2-Amino alcohol | Ethylene sulfate | tBuOK | 85–92 | Ortiz et al. (2024) [2] |
N-Protected amine | 1-Chloro-3-bromopropane | Pd(DMSO)2(TFA)2 | 78 | Lu et al. (2012) [2] |
Aziridine | - | BF3·OEt2 | 81 | Deka et al. (2015) [2] |
Acylation between 3-morpholinopropylamine and phenylacetyl chloride is the most direct route to N-[3-(morpholin-4-yl)propyl]-2-phenylacetamide. Optimal conditions use dichloromethane (DCM) as the solvent and triethylamine (TEA) as the base at 0°C, yielding 75–88% of the product with minimal racemization [3] [8]. Carbodiimide-mediated coupling (e.g., EDC/HOBt) of 2-phenylacetic acid with 3-morpholinopropylamine in acetonitrile achieves superior yields (90–95%) but requires extended reaction times (12–24 hours) [6]. Microwave-assisted acylation reduces this to 15–30 minutes while maintaining yields above 85% [6] [9].
Critical Considerations:
Table 2: Acylation Methods for Target Compound Synthesis
Acylating Agent | Coupling Reagent | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
Phenylacetyl chloride | TEA | DCM | 0°C → 25°C | 75–88 |
2-Phenylacetic acid | EDC/HOBt | MeCN | 25°C | 90–95 |
2-Phenylacetic acid | HATU | DMF | 80°C (MW) | 85–92 |
Bromination of the phenyl ring at the para-position significantly influences bioactivity, particularly in metallo-β-lactamase inhibition. Electrophilic aromatic bromination employs bromine (Br2) in acetic acid under dark conditions, achieving 70–80% regioselectivity for the para-isomer [4]. Alternatively, N-bromosuccinimide (NBS) in CCl4 with catalytic AIBN affords higher selectivity (>90%) at 60–80°C [4] [10]. Post-functionalization via Suzuki coupling enables further diversification, such as installing biphenyl tetrazole moieties known to enhance binding affinity [4] [10].
Optimization Insights:
Table 3: Bromination Techniques for Bioactivity Modulation
Brominating Agent | Additive/Solvent | Regioselectivity | Yield (%) | Bioactive Derivative |
---|---|---|---|---|
Br2 | HOAc | para:ortho (4:1) | 65 | Biphenyl tetrazole [4] |
NBS | AIBN/CCl4 | >90% para | 82 | 4-Cyanopyridine [4] [10] |
CuBr2 | DMF/H2O | meta-selective | 58 | Not reported |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8